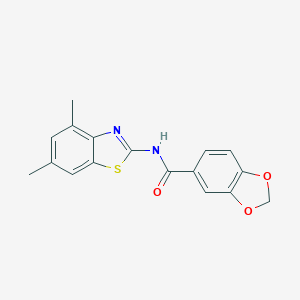![molecular formula C19H21BrClN3O B251380 5-bromo-2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251380.png)
5-bromo-2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, BCPB, and has been shown to have a range of biochemical and physiological effects.
作用机制
The mechanism of action of BCPB involves its interaction with various cellular targets, including enzymes and receptors. BCPB has been shown to inhibit the activity of several enzymes involved in cancer cell growth and inflammation, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). BCPB also interacts with various receptors in the brain, including the dopamine D2 receptor, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
BCPB has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, anti-inflammatory effects, and potential neuroprotective effects. BCPB has also been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
实验室实验的优点和局限性
One advantage of using BCPB in lab experiments is its well-characterized mechanism of action and known targets. BCPB has also been shown to have low toxicity in animal studies, making it a potentially safe candidate for further research. However, one limitation of using BCPB in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several potential future directions for research on BCPB. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. BCPB may also be studied for its potential use in the treatment of other inflammatory diseases, such as asthma and inflammatory bowel disease. Additionally, further research is needed to fully understand the potential neuroprotective effects of BCPB and its potential use in the treatment of neurodegenerative diseases.
合成方法
The synthesis of BCPB involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride to form 2-chloro-5-nitrobenzoyl chloride. This intermediate is then reacted with 4-(4-ethylpiperazin-1-yl)aniline to form the final product, BCPB.
科学研究应用
BCPB has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. In cancer research, BCPB has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. BCPB has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, BCPB has been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C19H21BrClN3O |
|---|---|
分子量 |
422.7 g/mol |
IUPAC 名称 |
5-bromo-2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H21BrClN3O/c1-2-23-9-11-24(12-10-23)16-6-4-15(5-7-16)22-19(25)17-13-14(20)3-8-18(17)21/h3-8,13H,2,9-12H2,1H3,(H,22,25) |
InChI 键 |
GGXSFFGFIZRTTA-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
规范 SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-ethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251297.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B251298.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251301.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251304.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251305.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251306.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251308.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251309.png)

![N-[4-(4-ethylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251314.png)

![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251318.png)
![N-[4-(butanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251319.png)
![N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251320.png)
